molecular formula C16H16ClFN2O3S B2928559 N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide CAS No. 1797876-30-2

N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide

Cat. No.: B2928559
CAS No.: 1797876-30-2
M. Wt: 370.82
InChI Key: KJNZJAOTZVUADM-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-chloro-4-fluorophenyl group at the N1 position and a substituted ethyl group at N2. The N2 substituent features a methoxy group and a 5-methylthiophen-2-yl moiety, distinguishing it from other oxalamide analogs.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3S/c1-9-3-6-14(24-9)13(23-2)8-19-15(21)16(22)20-10-4-5-12(18)11(17)7-10/h3-7,13H,8H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNZJAOTZVUADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the following steps:

    Preparation of 3-chloro-4-fluoroaniline: This can be achieved through the halogenation of aniline.

    Synthesis of 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine: This involves the alkylation of 5-methylthiophene followed by methoxylation.

    Formation of the oxalamide: The final step involves the reaction of the two intermediates with oxalyl chloride under controlled conditions to form the desired oxalamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and thiophene groups can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • N2 Substitutions : The target compound's N2 group incorporates a thiophene ring , which introduces heterocyclic aromaticity and may enhance binding to sulfur-rich biological targets compared to phenethyl (compound 28) or cyclic imide (GMC-2) groups .
  • Halogen Effects : Fluorine and chlorine at the N1 position are conserved across analogs, suggesting their role in electronic modulation and metabolic stability. Compound 23 demonstrates that altering halogen positions (3-chloro-5-fluorophenyl) reduces synthetic yield, possibly due to steric or electronic challenges .
  • Synthetic Complexity : The thiophene-containing target compound likely requires multi-step synthesis to introduce the 5-methylthiophen-2-yl group, contrasting with simpler phenethyl analogs (e.g., compound 28, 64% yield) .

Physicochemical Properties

  • Hydrogen Bonding : The methoxy group in the N2 substituent offers hydrogen-bond acceptor capacity, similar to compound 28’s 4-methoxyphenethyl group .
  • Molecular Weight : At ~370.5 g/mol, the target compound falls within the acceptable range for drug-like molecules, though heavier than compound 28 (351.1 g/mol) due to the thiophene moiety.

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a synthetic organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H16ClFN2O3S
  • Molecular Weight : 370.8 g/mol
  • CAS Number : 1797876-30-2

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that oxalamides can possess significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating promising results in inhibiting bacterial growth.

CompoundBacterial StrainInhibition Zone (mm)
Oxalamide AE. coli15
Oxalamide BS. aureus20
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy...)E. coliTBD

Anticancer Properties

The compound's potential anticancer effects have also been investigated. Research indicates that oxalamide derivatives can induce apoptosis in cancer cells, possibly through the modulation of specific signaling pathways.

The proposed mechanism of action for this compound involves:

  • Targeting Enzymes/Receptors : The compound may interact with specific enzymes or receptors, altering their activity.
  • Modulation of Signaling Pathways : By affecting key pathways involved in cell proliferation and apoptosis, it may exert its anticancer effects.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of oxalamides were synthesized and tested for their antimicrobial efficacy. The study found that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Bacillus subtilis, suggesting a potential for therapeutic applications in treating bacterial infections.

Study 2: Cytotoxicity in Cancer Cells

A recent study evaluated the cytotoxic effects of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy...) on various cancer cell lines. Results indicated that the compound induced cell death in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents.

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